

Spectroscopic Profile of 2-Chloro-4-methylpyridine-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1355596

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Introduction

2-Chloro-4-methylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl, and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Molecular Structure

Chemical Formula: $C_7H_5ClN_2$

Molecular Weight: 152.58 g/mol

IUPAC Name: **2-chloro-4-methylpyridine-3-carbonitrile**

CAS Number: 65169-38-2

Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the structural elucidation and purity assessment of **2-Chloro-4-methylpyridine-3-carbonitrile**. The following tables summarize the available spectroscopic information.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.56	m	1H	Pyridine H
7.6	bs	1H	Pyridine H
2.56	s	3H	-CH ₃

Data obtained from patent literature; Solvent: DMSO.[1]

Table 2: Mass Spectrometry Data

Ion	m/z
[M+H] ⁺	153

Data obtained from patent literature.[1]

Note: Despite a comprehensive search, experimental ^{13}C NMR and Infrared (IR) spectroscopy data for **2-Chloro-4-methylpyridine-3-carbonitrile** are not readily available in the public domain. The following sections describe the general experimental protocols for these techniques.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

^1H NMR Spectroscopy

A detailed experimental protocol for the ^1H NMR data presented above is not available in the source document. However, a general procedure for acquiring ^1H NMR spectra of pyridine derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Instrumentation:** Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).
- **Data Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum at a constant temperature, typically 25°C.
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:**
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals to determine the relative proton ratios.

Mass Spectrometry

The specific ionization method for the provided mass spectrometry data is not detailed. A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization source.
- **Data Acquisition:**

- Infuse the sample solution into the ESI source at a constant flow rate.
- Apply a high voltage to the ESI needle to generate charged droplets.
- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.
- Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern, if any, to gain structural information.

^{13}C NMR Spectroscopy (General Protocol)

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
- Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.
- Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A longer acquisition time and a larger number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to ^1H NMR, with chemical shifts referenced to the solvent peak.

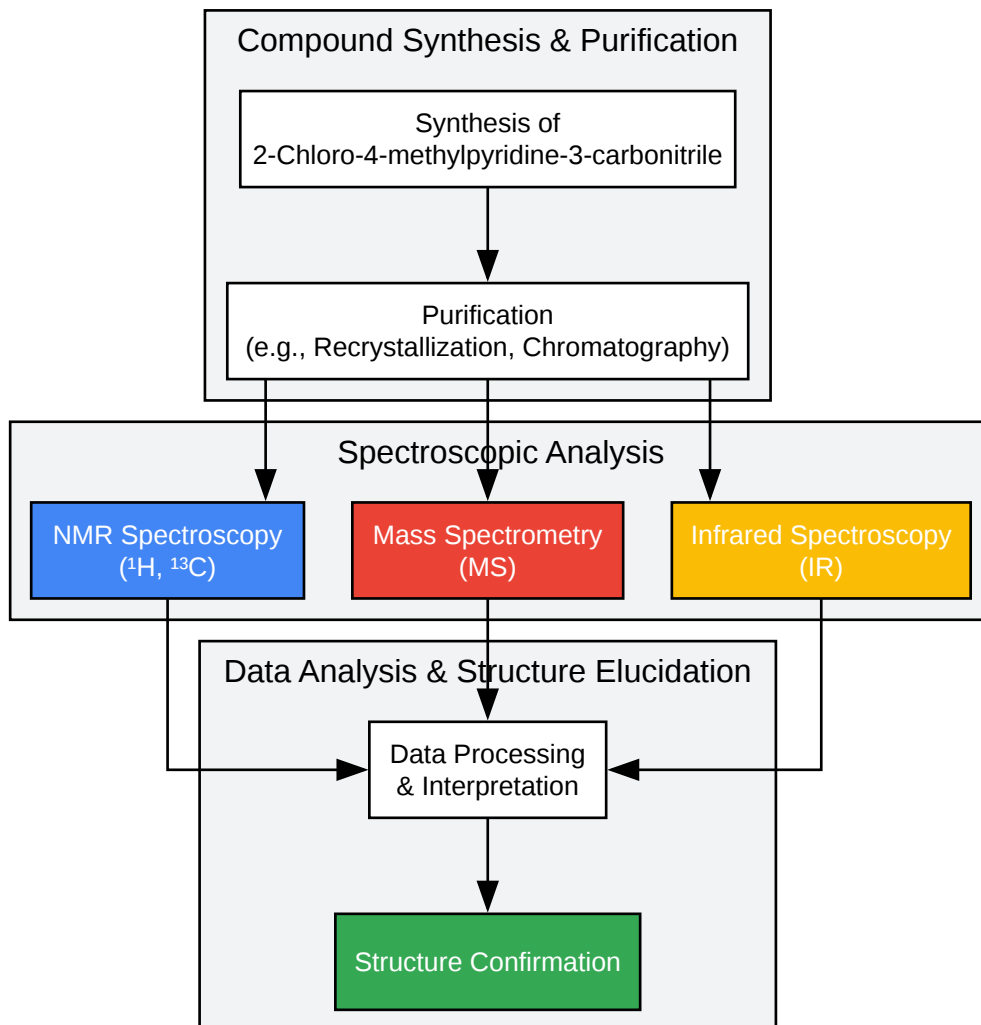
Infrared (IR) Spectroscopy (General Protocol for Solid Samples)

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-4-methylpyridine-3-carbonitrile**.

General Workflow for Spectroscopic Analysis



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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties of **2-Chloro-4-methylpyridine-3-carbonitrile** based on available data. Further experimental work is required to obtain a complete spectroscopic profile, which is indispensable for its application in research and development.

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References

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
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